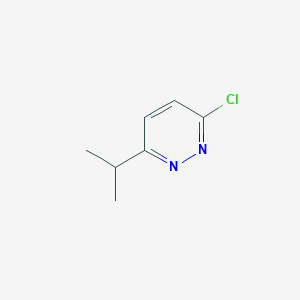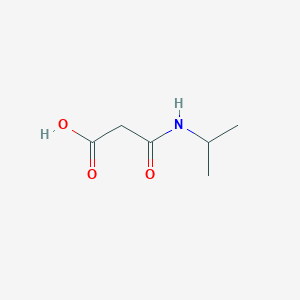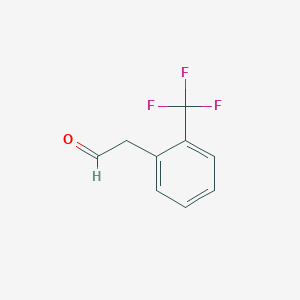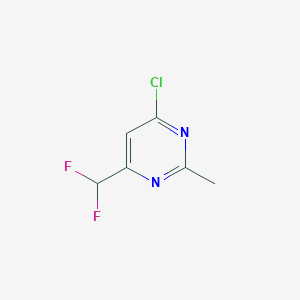
3-ciano-2-fenilpropanoato de etilo
Descripción general
Descripción
Ethyl 3-cyano-2-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-2-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-2-phenylpropanoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of ethyl 3-cyano-2-phenylpropanoate often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Solvent extraction and distillation are commonly used for purification .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyano-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyano-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes or receptors. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-phenylpropanoate: Similar structure but different position of the cyano group.
Ethyl 3-cyano-2-oxo-3-phenylpropanoate: Contains an additional oxo group.
Ethyl 3-cyano-3-phenylpyruvate: Similar structure with a pyruvate group
Uniqueness
Ethyl 3-cyano-2-phenylpropanoate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in the synthesis of complex molecules .
Propiedades
IUPAC Name |
ethyl 3-cyano-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11(8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZDAIPLXIWVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576666 | |
| Record name | Ethyl 3-cyano-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-18-2 | |
| Record name | Ethyl 3-cyano-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

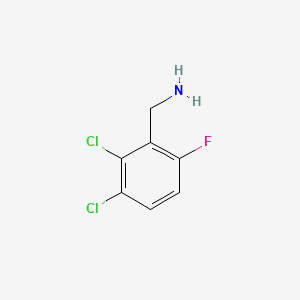


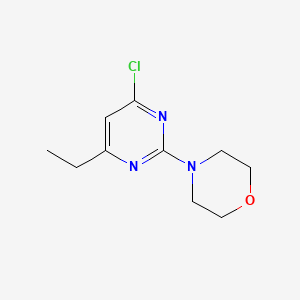
![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)
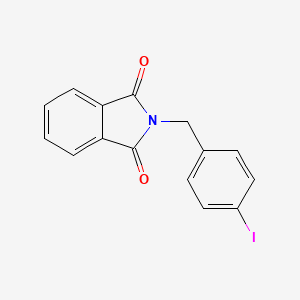
![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)
